4-Methyl-1-(phenylsulfonyl)piperidine
Description
4-Methyl-1-(phenylsulfonyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 4-position and a phenylsulfonyl moiety at the 1-position. The phenylsulfonyl group imparts electron-withdrawing properties, while the methyl substituent enhances lipophilicity. This structural framework is common in medicinal chemistry, particularly in the design of enzyme inhibitors and bioactive molecules targeting metabolic disorders .
Properties
Molecular Formula |
C12H17NO2S |
|---|---|
Molecular Weight |
239.34 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-methylpiperidine |
InChI |
InChI=1S/C12H17NO2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
InChI Key |
BKTIHUUUEHVIEQ-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
solubility |
25.8 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Properties
*Calculated based on molecular formulas.
Key Observations:
- Electronic Effects: The phenylsulfonyl group in the target compound is electron-withdrawing, which may enhance binding to enzymes like α-amylase.
- Lipophilicity : The p-tolylsulfonyl analog (1-(p-tolylsulfonyl)piperidine) exhibits higher biological activity (code 1017 vs. 1012 for phenylsulfonyl) due to the methyl group on the phenyl ring, which enhances lipophilicity and possibly membrane permeability .
- Steric Effects : Bulky substituents, such as naphthylsulfonyl (), increase molar mass and may reduce solubility or hinder target binding .
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